Cas no 1807265-42-4 (Ethyl 6-cyano-3-difluoromethyl-2-(trifluoromethyl)phenylacetate)

Ethyl 6-cyano-3-difluoromethyl-2-(trifluoromethyl)phenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-cyano-3-difluoromethyl-2-(trifluoromethyl)phenylacetate
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- Inchi: 1S/C13H10F5NO2/c1-2-21-10(20)5-9-7(6-19)3-4-8(12(14)15)11(9)13(16,17)18/h3-4,12H,2,5H2,1H3
- InChI Key: FWSCBRPJTFQPDA-UHFFFAOYSA-N
- SMILES: FC(C1C(C(F)F)=CC=C(C#N)C=1CC(=O)OCC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 415
- Topological Polar Surface Area: 50.1
- XLogP3: 3.3
Ethyl 6-cyano-3-difluoromethyl-2-(trifluoromethyl)phenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015021338-1g |
Ethyl 6-cyano-3-difluoromethyl-2-(trifluoromethyl)phenylacetate |
1807265-42-4 | 97% | 1g |
1,475.10 USD | 2021-06-18 |
Ethyl 6-cyano-3-difluoromethyl-2-(trifluoromethyl)phenylacetate Related Literature
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
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Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
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Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
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Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
Additional information on Ethyl 6-cyano-3-difluoromethyl-2-(trifluoromethyl)phenylacetate
Ethyl 6-cyano-3-difluoromethyl-2-(trifluoromethyl)phenylacetate (CAS No. 1807265-42-4): A Versatile Fluorinated Building Block for Advanced Chemical Synthesis
The Ethyl 6-cyano-3-difluoromethyl-2-(trifluoromethyl)phenylacetate (CAS No. 1807265-42-4) represents a highly specialized fluorinated compound that has gained significant attention in modern organic synthesis and pharmaceutical research. This unique molecule combines multiple fluorine-containing functional groups with an ester linkage, making it an exceptionally valuable building block for the development of novel chemical entities. The presence of both difluoromethyl and trifluoromethyl groups in its structure contributes to its remarkable electronic properties and metabolic stability, characteristics that are increasingly sought after in contemporary drug discovery programs.
In recent years, the demand for fluorinated compounds like Ethyl 6-cyano-3-difluoromethyl-2-(trifluoromethyl)phenylacetate has surged dramatically, driven by the pharmaceutical industry's need for molecules with improved bioavailability and target specificity. This compound's CAS No. 1807265-42-4 has become a frequent search term among medicinal chemists exploring structure-activity relationships in drug design. The cyano group at position 6 offers additional synthetic versatility, allowing for further functionalization through various chemical transformations, while the ethyl ester moiety provides a convenient handle for subsequent modifications or hydrolysis to the corresponding acid.
The unique combination of substituents in Ethyl 6-cyano-3-difluoromethyl-2-(trifluoromethyl)phenylacetate creates a distinctive electronic environment that influences both its reactivity and physical properties. The trifluoromethyl group at position 2 is particularly noteworthy, as this moiety is known to significantly enhance a compound's lipophilicity and metabolic stability—key parameters in modern drug development. Recent studies have shown that molecules containing the CF3 group tend to exhibit improved membrane permeability and binding affinity to biological targets, explaining the growing interest in this fluorinated phenylacetate derivative among researchers.
From a synthetic chemistry perspective, CAS No. 1807265-42-4 offers multiple advantages as an intermediate. The ethyl 6-cyano phenylacetate core structure provides an excellent platform for constructing more complex molecular architectures through various coupling reactions, cyclizations, or functional group interconversions. The presence of both electron-withdrawing (cyano and fluorinated groups) and electron-donating (ester oxygen) substituents creates a polarized aromatic system that can participate in diverse reaction pathways, making this compound particularly valuable for exploring new synthetic methodologies.
The application potential of Ethyl 6-cyano-3-difluoromethyl-2-(trifluoromethyl)phenylacetate extends beyond pharmaceuticals into materials science and agrochemical research. In material chemistry, fluorinated aromatic compounds are increasingly investigated for their unique electronic properties, finding use in organic electronics, liquid crystals, and advanced polymers. The difluoromethyl group in particular has attracted attention as a bioisostere for various functional groups, while the trifluoromethyl substituent can significantly alter a material's physical characteristics, including its thermal stability and solubility profile.
Recent trends in chemical research highlight the importance of multifluorinated compounds like Ethyl 6-cyano-3-difluoromethyl-2-(trifluoromethyl)phenylacetate in addressing contemporary challenges in medicinal chemistry. The COVID-19 pandemic has accelerated the search for novel antiviral agents, and fluorinated molecules have emerged as particularly promising candidates due to their ability to modulate drug-target interactions. While CAS No. 1807265-42-4 itself is not an active pharmaceutical ingredient, its structural features make it an invaluable starting point for developing potential therapeutics against various viral targets.
The synthesis and handling of Ethyl 6-cyano-3-difluoromethyl-2-(trifluoromethyl)phenylacetate require specialized expertise in fluoroorganic chemistry. The introduction of multiple fluorine atoms demands careful consideration of reaction conditions and purification methods to ensure high purity and yield. Analytical characterization of this compound typically involves advanced techniques such as 19F NMR spectroscopy, which provides crucial information about the electronic environment of the fluorine atoms and helps verify the compound's structural integrity.
From a commercial perspective, the market for fluorinated building blocks like Ethyl 6-cyano-3-difluoromethyl-2-(trifluoromethyl)phenylacetate has grown substantially in recent years. Pharmaceutical companies and contract research organizations increasingly seek such specialized intermediates to accelerate their drug discovery programs. The CAS No. 1807265-42-4 has consequently become an important identifier in chemical procurement databases, with suppliers emphasizing high purity grades and reliable supply chains to meet the exacting standards of modern pharmaceutical development.
Environmental considerations surrounding fluorinated compounds have also come into focus, with researchers investigating the biodegradability and ecological impact of molecules containing CF3 groups. While Ethyl 6-cyano-3-difluoromethyl-2-(trifluoromethyl)phenylacetate is primarily used in controlled laboratory settings, the chemical industry is paying increasing attention to sustainable synthesis methods and responsible disposal practices for such specialized intermediates. This aligns with broader trends toward green chemistry and reduced environmental footprint in chemical manufacturing.
Looking forward, the scientific community anticipates continued interest in multifluorinated aromatic compounds like Ethyl 6-cyano-3-difluoromethyl-2-(trifluoromethyl)phenylacetate. As drug discovery efforts target increasingly challenging biological pathways, the need for structurally sophisticated building blocks will likely grow. The unique combination of substituents in this particular compound—cyano, difluoromethyl, and trifluoromethyl groups—positions it as a valuable tool for medicinal chemists exploring structure-property relationships and developing the next generation of therapeutic agents.
In conclusion, Ethyl 6-cyano-3-difluoromethyl-2-(trifluoromethyl)phenylacetate (CAS No. 1807265-42-4) represents a compelling example of how strategic fluorine incorporation can enhance a molecule's utility in chemical synthesis and drug discovery. Its growing prominence in research publications and patent applications underscores its value as a versatile intermediate for creating novel chemical entities with potential applications across multiple scientific disciplines. As the demand for structurally complex, fluorinated compounds continues to rise, this particular phenylacetate derivative is well-positioned to play an important role in advancing both academic research and industrial applications.
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